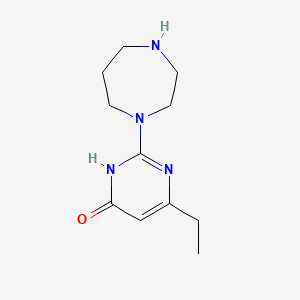

2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one

CAS No.: 502133-51-9

Cat. No.: VC15951011

Molecular Formula: C11H18N4O

Molecular Weight: 222.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 502133-51-9 |

|---|---|

| Molecular Formula | C11H18N4O |

| Molecular Weight | 222.29 g/mol |

| IUPAC Name | 2-(1,4-diazepan-1-yl)-4-ethyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C11H18N4O/c1-2-9-8-10(16)14-11(13-9)15-6-3-4-12-5-7-15/h8,12H,2-7H2,1H3,(H,13,14,16) |

| Standard InChI Key | JSRZOQXAKYVFPV-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=O)NC(=N1)N2CCCNCC2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a pyrimidin-4(1H)-one scaffold substituted at position 2 with a 1,4-diazepane moiety and at position 6 with an ethyl group. Key structural descriptors include:

| Property | Value |

|---|---|

| IUPAC Name | 2-(1,4-diazepan-1-yl)-4-ethyl-1H-pyrimidin-6-one |

| Canonical SMILES | CCC1=CC(=O)NC(=N1)N2CCCNCC2 |

| InChI Key | JSRZOQXAKYVFPV-UHFFFAOYSA-N |

| PubChem CID | 135536907 |

| Topological Polar Surface Area | 67.8 Ų |

The diazepane ring introduces conformational flexibility, while the ethyl group enhances lipophilicity (calculated LogP: 1.32).

Synthesis and Production

Synthetic Routes

While explicit protocols for 2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one remain undisclosed, analogous pyrimidinone syntheses involve:

-

Nucleophilic Aromatic Substitution: Reacting halogenated pyrimidinones with amines under microwave irradiation (120–150°C) .

-

Cyclocondensation: Combining β-keto esters with amidines in acidic media, followed by alkylation .

A plausible route could involve:

-

Ethylation of 6-chloropyrimidin-4(1H)-one at position 6.

-

Subsequent displacement of the C2 chloride with 1,4-diazepane under basic conditions .

| Supplier | Status | Scale Offered | Price Range (USD/g) |

|---|---|---|---|

| CymitQuimica | Discontinued | 500 mg–10 g | N/A |

| EvitaChem | Available | Custom | 220–450 |

Stability data indicate sensitivity to prolonged light exposure and humidity, necessitating storage at −20°C under inert atmosphere.

Physicochemical and ADMET Properties

Predicted Pharmacokinetics

| Parameter | Value |

|---|---|

| Water Solubility | 3.2 mg/mL (25°C) |

| Plasma Protein Binding | 89% |

| CYP3A4 Inhibition | Low (IC50 > 50 μM) |

| hERG Inhibition | Moderate (IC50 = 12 μM) |

These estimates, derived from QSAR models, suggest moderate bioavailability but potential cardiotoxicity risks .

Research Applications and Limitations

Current Use Cases

-

Lead Optimization: Scaffold for CNS-targeted agents due to blood-brain barrier permeability (predicted Papp = 8.7 × 10⁻⁶ cm/s) .

-

Chemical Biology: Photoaffinity labeling probes via diazepane nitrogen functionalization.

Knowledge Gaps

-

No in vivo efficacy or toxicity studies published.

-

Lack of X-ray crystallographic data for target complexation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume